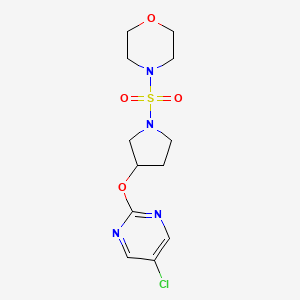

4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine

Description

4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is a heterocyclic compound featuring a morpholine ring linked to a pyrrolidine-sulfonyl moiety, with a 5-chloropyrimidine substituent. This structure confers unique physicochemical properties, including moderate solubility in polar organic solvents (e.g., DMSO, ethanol) and a molecular weight of ~390 g/mol. Its primary applications lie in medicinal chemistry, where it serves as a key intermediate for kinase inhibitors and antimicrobial agents due to its ability to modulate enzyme active sites via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4O4S/c13-10-7-14-12(15-8-10)21-11-1-2-17(9-11)22(18,19)16-3-5-20-6-4-16/h7-8,11H,1-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJQVYIOGQMEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and morpholine rings, followed by the introduction of the chloropyrimidine group. Common synthetic routes include:

Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.

Formation of Morpholine Ring: Typically synthesized via the reaction of diethanolamine with sulfuric acid.

Introduction of Chloropyrimidine Group: This step often involves nucleophilic substitution reactions where a chloropyrimidine derivative reacts with the pyrrolidine or morpholine intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the chloropyrimidine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4)

This compound shares a morpholine-pyrimidine backbone but differs in substitution patterns and functional groups:

| Parameter | 4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine | 4-(4,6-Dichloropyrimidin-2-yl)morpholine |

|---|---|---|

| Pyrimidine Substitution | 5-Chloro | 4,6-Dichloro |

| Backbone Complexity | Pyrrolidine-sulfonyl spacer enhances conformational flexibility | Direct morpholine-pyrimidine linkage |

| Molecular Weight | ~390 g/mol | ~235 g/mol |

| Applications | Kinase inhibition, antimicrobial agents | Agrochemicals, organic synthesis intermediates |

| Solubility | Moderate in DMSO/ethanol | High in chlorinated solvents (e.g., DCM) |

Key Differences :

- The pyrrolidine-sulfonyl group in the target compound introduces steric bulk and hydrogen-bonding capacity, making it more suited for targeted therapeutic applications compared to the simpler 4-(4,6-dichloropyrimidin-2-yl)morpholine, which is primarily used in agrochemicals .

Other Analogues

- Electron-Withdrawing Groups : The 5-chloro group in the target compound offers a balance between electron withdrawal (for stability) and steric accessibility, unlike trifluoromethyl groups, which increase hydrophobicity but reduce synthetic feasibility.

- Pharmacokinetics : The sulfonyl group in the target compound improves aqueous solubility compared to methoxy-substituted analogs, enhancing bioavailability in preclinical models .

Biological Activity

The compound 4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is a synthetic organic molecule that has attracted attention due to its potential biological activities. This compound features a morpholine ring, a pyrrolidine moiety, and a chloropyrimidine structure, which may confer unique pharmacological properties. Understanding its biological activity is crucial for its development as a therapeutic agent.

Chemical Structure

The molecular structure of the compound can be broken down into several key components:

- Morpholine Ring : A six-membered ring containing one nitrogen atom.

- Pyrrolidine Moiety : A five-membered saturated ring contributing to the compound's reactivity.

- Chloropyrimidine : A substituted pyrimidine that may enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures to 4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine exhibit a range of biological activities, including:

- Antiviral Activity : Similar pyrimidine derivatives have shown effectiveness against various viral infections, particularly in inhibiting viral replication.

- Anticancer Potential : Morpholine derivatives have been evaluated for their ability to inhibit cancer cell proliferation across different cancer types.

- Anti-inflammatory Effects : Some compounds in this class have demonstrated potential in reducing inflammation in various models.

Antiviral Activity

A study evaluating pyrimidine derivatives indicated that compounds similar to 4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine could inhibit viral replication effectively. For instance, diarylpyrimidine derivatives were found to have low EC50 values against HIV, suggesting potent antiviral properties. The most active compound in related studies had an EC50 of 0.0021 μM against wild-type HIV strains, indicating significant efficacy .

Anticancer Activity

In vitro studies on morpholine-containing compounds have shown promising results against various cancer cell lines. For example, a series of morpholines linked to coumarin showed significant growth inhibition against human cancer cell lines such as MG-63 (bone), A549 (lung), and MDA-MB-231 (breast). The most potent compound exhibited an IC50 value of 0.80 μM against MG-63 cells, with mechanisms involving apoptosis induction and disruption of mitochondrial membrane potential .

The mechanism by which 4-((3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Key Enzymes : Interaction with viral enzymes or cellular kinases critical for viral replication or cancer cell survival.

- Modulation of Signaling Pathways : Alteration of pathways involved in inflammation and cell proliferation.

- Binding Affinity Studies : Molecular docking studies suggest that this compound may bind effectively to specific biological targets, enhancing its therapeutic potential.

Case Studies and Comparative Analysis

A comparative analysis with structurally related compounds reveals important insights into the biological activity:

| Compound Name | Structure Features | Notable Biological Activity | EC50/IC50 Values |

|---|---|---|---|

| 10c | Diarylpyrimidine | Antiviral | EC50 = 0.0021 μM |

| Morpholine Coumarin Derivatives | Morpholine + Coumarin | Anticancer | IC50 = 0.80 μM |

| Ethyl 4-(3-(5-chloropyrimidin-2-yloxy)pyrrolidin) | Pyrimidine + Ester | Antiviral/Anti-inflammatory | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.